molecular formula C3H2F3I B1471439 2,3,3-Trifluoro-1-iodoprop-1-ene CAS No. 1170994-64-5

2,3,3-Trifluoro-1-iodoprop-1-ene

Cat. No. B1471439
CAS RN: 1170994-64-5
M. Wt: 221.95 g/mol
InChI Key: NPIYAKOYXRAKAR-UHFFFAOYSA-N
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Description

2,3,3-Trifluoro-1-iodoprop-1-ene is a chemical compound with the molecular formula C3H2F3I . It has a molecular weight of 221.95 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (1Z)-2,3,3-trifluoro-1-iodo-1-propene . The InChI code is 1S/C3H2F3I/c4-2(1-7)3(5)6/h1,3H/b2-1- .

Scientific Research Applications

Formation of Discrete Intermolecular Aggregates

2,3,3-Trifluoro-1-iodoprop-1-ene shows behavior similar to 1-iodoperfluoroalkanes in forming stable aggregates with tetramethylethylenediamine (TMEDA). These aggregates are characterized by short N > I interactions and the interdigitation of perfluorocarbon and hydrocarbon modules, offering insights into co-operative interactions within molecular structures (Fontana et al., 2002).

Synthesis of Trifluorinated Monoterpenes

The compound plays a role in the synthesis of trifluorinated analogues of monoterpenes. For instance, the ene reaction product of trifluoroacetone with cyclohexene can lead to the formation of these compounds, highlighting its utility in creating structurally complex and biologically significant molecules (Nagai et al., 1989).

Photochemical Reactions

Trifluoro-1-iodoprop-1-ene is involved in photochemically initiated reactions, such as its addition to but-2-ene, leading to the formation of iodinated and trifluoromethylated products. This highlights its reactivity and potential in photochemical synthesis processes (Davies et al., 1980).

Palladium-Catalyzed Cycloisomerization

It is a precursor in palladium-catalyzed cycloisomerization, leading to the formation of trifluoropropenyl-substituted furans. This application demonstrates its utility in catalytic processes and the synthesis of heterocyclic compounds (Zhang et al., 2007).

Stereoselective Synthesis of CF3-Substituted Enediynes

The compound is used in the stereoselective synthesis of CF3-substituted enediynes, employing carbocupration or hydrostannation reactions. This showcases its role in creating compounds with specific stereochemical configurations, which is important in many areas of chemical research (Konno et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H226, H302, H312, H315, H319, H332, H335, H341 . These codes correspond to various hazards such as flammability, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and may cause genetic defects . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2,3,3-trifluoro-1-iodoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3I/c4-2(1-7)3(5)6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIYAKOYXRAKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 86159399

CAS RN

1170994-64-5
Record name 2,3,3-trifluoro-1-iodoprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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